An In-depth Technical Guide to Methyl 2-amino-2-benzyl-3-phenylpropanoate
An In-depth Technical Guide to Methyl 2-amino-2-benzyl-3-phenylpropanoate
CAS Number: 137582-40-2
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-2-benzyl-3-phenylpropanoate, a quaternary α-amino acid ester. While specific literature on this exact molecule is limited, this document consolidates foundational knowledge, proposes a detailed synthetic approach based on established methodologies for analogous compounds, and discusses its potential applications in the context of drug discovery and peptide chemistry. This guide is intended for researchers, scientists, and drug development professionals interested in the synthesis and utilization of sterically hindered amino acid derivatives.
Introduction
Methyl 2-amino-2-benzyl-3-phenylpropanoate is a unique, non-proteinogenic amino acid derivative characterized by a quaternary α-carbon stereocenter. This structural feature, specifically the presence of two distinct substituents (a benzyl group and a phenethyl group), imparts significant conformational constraints. Such sterically hindered amino acids are of considerable interest in medicinal chemistry and materials science. Their incorporation into peptides can induce specific secondary structures, such as helices and turns, and can enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles of peptide-based therapeutics.[1]
This guide will delineate the core chemical and physical properties of the title compound, provide a detailed, plausible experimental protocol for its synthesis, outline methods for its characterization, and explore its potential significance and applications within the field of drug development.
Chemical Structure and Properties
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// Atom nodes C_alpha [label="Cα", pos="0,0!"]; N [label="NH₂", pos="-1.5,0.75!"]; COOCH3 [label="COOCH₃", pos="1.5,0.75!"]; Benzyl [label="CH₂-Ph", pos="0,-1.5!"]; Phenethyl [label="CH₂-CH₂-Ph", pos="0,1.5!"];
// Bonds C_alpha -- N [len=1.5]; C_alpha -- COOCH3 [len=1.5]; C_alpha -- Benzyl [len=1.5]; C_alpha -- Phenethyl [len=1.5]; } enddot Figure 1: 2D representation of Methyl 2-amino-2-benzyl-3-phenylpropanoate structure.
Table 1: Physicochemical Properties of Methyl 2-amino-2-benzyl-3-phenylpropanoate
| Property | Value | Source |
| CAS Number | 137582-40-2 | [2][3] |
| Molecular Formula | C₁₇H₁₉NO₂ | [2][3] |
| Molecular Weight | 269.34 g/mol | [2] |
| Synonyms | Phenylalanine, α-(phenylmethyl)-, methylester; Methyl 2-amino-2-benzyl-3-phenylpropanoate; 2-amino-2-benzyl-3-phénylpropanoate de méthyle | [2] |
Synthesis of Methyl 2-amino-2-benzyl-3-phenylpropanoate
The following protocol is a scientifically plausible method adapted from known procedures for the synthesis of related quaternary amino acids. The core of this strategy is the sequential alkylation of an N-protected glycine methyl ester.
Overall Synthesis Workflow
Experimental Protocol: Proposed Asymmetric Synthesis
Part 1: Preparation of N-Benzophenone Imine of Glycine Methyl Ester
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glycine methyl ester hydrochloride (1.0 eq), benzophenone imine (1.05 eq), and dichloromethane (DCM) as the solvent.
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Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, filter the reaction mixture to remove any solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzophenone imine of glycine methyl ester, which can often be used in the next step without further purification.
Causality: The benzophenone imine serves as a protecting group for the amine and as a precursor for the formation of a stabilized enolate. The bulky nature of this group also helps to direct the stereochemical outcome of the alkylation steps.
Part 2: First Alkylation - Introduction of the Benzyl Group
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Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-benzophenone imine of glycine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Base: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.
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Alkylation: Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for several hours, then slowly warm to room temperature and stir overnight.
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Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: LDA is a strong, non-nucleophilic base that quantitatively deprotonates the α-carbon to form the lithium enolate. The subsequent SN2 reaction with benzyl bromide introduces the first substituent. Performing the reaction at low temperatures is crucial to control the reactivity and minimize side reactions.
Part 3: Second Alkylation - Introduction of the Phenethyl Group
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Enolate Formation: Repeat the enolate formation step as described in Part 2, using the mono-alkylated product from the previous step as the starting material.
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Alkylation: Instead of benzyl bromide, add 1-bromo-2-phenylethane (phenethyl bromide) (1.1 eq) to the enolate solution at -78 °C.
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Work-up: Follow the same quenching and work-up procedure as in Part 2. Purify the dialkylated product by column chromatography.
Part 4: Deprotection to Yield Methyl 2-amino-2-benzyl-3-phenylpropanoate
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Hydrolysis: Dissolve the purified dialkylated product in a mixture of THF and 1 M hydrochloric acid (HCl).
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Reaction: Stir the mixture at room temperature for several hours until the deprotection is complete (monitored by TLC).
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Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be further purified by chromatography or recrystallization.
Causality: The acidic conditions cleave the benzophenone imine, liberating the free amine to yield the final product.
Characterization and Analytical Data
As experimental data for Methyl 2-amino-2-benzyl-3-phenylpropanoate is not available in the public domain, this section provides expected analytical data based on the compound's structure and data from analogous molecules.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the aromatic region (δ 7.0-7.4 ppm) corresponding to the two phenyl rings. - A singlet for the methyl ester protons (δ ~3.7 ppm). - A broad singlet for the amine protons (variable chemical shift). - Methylene protons of the benzyl and phenethyl groups appearing as complex multiplets. |
| ¹³C NMR | - A signal for the quaternary α-carbon. - A signal for the ester carbonyl carbon (δ ~170-175 ppm). - Signals for the methyl ester carbon (δ ~52 ppm). - Multiple signals in the aromatic region (δ ~125-140 ppm). - Signals for the methylene carbons of the benzyl and phenethyl groups. |
| FT-IR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3400 cm⁻¹). - C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹). - C=O stretching of the ester (~1735 cm⁻¹). - C=C stretching of the aromatic rings (~1450-1600 cm⁻¹). |
| Mass Spec. (ESI-MS) | - Expected [M+H]⁺ ion at m/z 270.14. |
Applications in Drug Development and Medicinal Chemistry
Quaternary α-amino acids are valuable building blocks in the design of peptidomimetics and other small molecule therapeutics. Their unique structural properties offer several advantages in drug design.
Conformational Constraint in Peptides
The incorporation of α,α-disubstituted amino acids into peptide sequences restricts the conformational freedom of the peptide backbone. This can be exploited to stabilize specific secondary structures, such as β-turns or helical motifs, which are often responsible for the biological activity of peptides. By locking the peptide into its bioactive conformation, it is possible to enhance its binding affinity to a target receptor or enzyme.
Increased Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The steric bulk around the α-carbon of quaternary amino acids can hinder the approach of proteases, thereby increasing the metabolic stability and in vivo half-life of the peptide.
Potential as Novel Scaffolds
The α-benzylphenylalanine scaffold itself can be a starting point for the development of non-peptidic small molecule drugs. The two phenyl rings provide a framework for introducing various functional groups to optimize interactions with a biological target. Derivatives of phenylalanine have been explored for a range of therapeutic applications, including as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the treatment of type 2 diabetes.[1]
Conclusion
Methyl 2-amino-2-benzyl-3-phenylpropanoate represents a fascinating yet underexplored member of the quaternary α-amino acid family. While direct experimental data is scarce, its synthesis is achievable through established methodologies in asymmetric synthesis. The structural features of this compound make it a potentially valuable tool for medicinal chemists seeking to design conformationally constrained peptides with enhanced metabolic stability or to develop novel small molecule scaffolds. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.
References
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Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors. PubMed. [Link]
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Scalable synthesis and coupling of quaternary α-arylated amino acids. PubMed Central. [Link]
- Quaternary Amino Acids as Peptide Building Blocks and their Biological Activity. [Source Not Found]
